molecular formula C16H17N3O6S2 B2676439 N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide CAS No. 941900-83-0

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide

Cat. No.: B2676439
CAS No.: 941900-83-0
M. Wt: 411.45
InChI Key: XJPXFLULMVWLPE-UHFFFAOYSA-N
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Description

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is a complex organic compound that features a tetrahydroquinoline core substituted with a methylsulfonyl group and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through the Povarov reaction. This reaction involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

  • Introduction of the Methylsulfonyl Group: : The tetrahydroquinoline intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group at the desired position on the tetrahydroquinoline ring.

  • Attachment of the Nitrobenzenesulfonamide Moiety: : The final step involves the coupling of the sulfonylated tetrahydroquinoline with 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base like pyridine to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

  • Reduction: : The nitro group in the compound can be reduced to an amine under catalytic hydrogenation conditions or using reducing agents like tin(II) chloride.

  • Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitrobenzenesulfonamide moiety can act as a bioisostere for sulfonamide drugs, potentially inhibiting enzymes or receptors involved in disease pathways. The tetrahydroquinoline core may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzenesulfonamide: Contains a chloro group instead of a nitro group, potentially altering its chemical properties and applications.

Uniqueness

The presence of both the methylsulfonyl and nitrobenzenesulfonamide groups in N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide makes it unique. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in research and industry.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S2/c1-26(22,23)18-10-4-5-12-8-9-13(11-15(12)18)17-27(24,25)16-7-3-2-6-14(16)19(20)21/h2-3,6-9,11,17H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPXFLULMVWLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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